Product packaging for Hexahydrofuro[2,3-b]furan-2-one(Cat. No.:CAS No. 174590-88-6)

Hexahydrofuro[2,3-b]furan-2-one

Cat. No.: B3323884
CAS No.: 174590-88-6
M. Wt: 128.13 g/mol
InChI Key: IADWRRHAUNBWTI-UHFFFAOYSA-N
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Description

Hexahydrofuro[2,3-b]furan-2-one, with the molecular formula C6H8O3, is a bicyclic organic compound featuring a fused furofuran ring system . Also known as 3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one, its structure is defined by the SMILES notation C1COC2C1CC(=O)O2 . While this specific lactone's applications are not extensively detailed in the literature, its core structure is of significant interest in medicinal chemistry. The hexahydrofuro[2,3-b]furan scaffold is a recognized pharmacophore, most notably as a key building block in the synthesis of advanced pharmaceutical compounds . For instance, the closely related alcohol derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a critical intermediate in the multi-step synthesis of HIV-1 protease inhibitors such as Darunavir . The rigid, stereochemically defined bicyclic framework of this compound class is valued for its ability to engage in specific hydrogen-bonding interactions within biological targets . As such, this compound serves as a versatile precursor and an important structural motif for researchers developing new therapeutic agents and exploring structure-activity relationships in drug discovery. This product is intended for laboratory research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B3323884 Hexahydrofuro[2,3-b]furan-2-one CAS No. 174590-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3a,4,6a-tetrahydro-2H-furo[2,3-b]furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-3-4-1-2-8-6(4)9-5/h4,6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADWRRHAUNBWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Mechanistic Studies of Hexahydrofuro 2,3 B Furan 2 One and Its Transformations

Reactivity Profile of the Fused Furanone System

The fused furanone system of hexahydrofuro[2,3-b]furan-2-one (B2603159) exhibits a distinct reactivity profile, largely dictated by the inherent strain of the bicyclic structure and the electrophilic nature of the lactone carbonyl group. The cis-fused configuration is thermodynamically more stable and, therefore, more common than the trans-fused isomers. google.com

Ring-Opening Transformations of the Lactone Moiety

The lactone moiety is susceptible to nucleophilic attack, leading to ring-opening reactions. This transformation is a key step in the synthesis of various derivatives. For instance, hydrolysis of the lactone can be achieved under basic conditions, such as refluxing with potassium hydroxide (B78521) in a methanol/water mixture, to yield a carboxylic acid. acs.org This ring-opening can also be part of a cascade reaction. For example, the decarboxylation of a related lactone acetal (B89532) with concomitant lactone hydrolysis has been reported. acs.org

Lewis acids can also catalyze the ring-opening of related dihydrofuran acetals, which can then undergo further transformations like benzannulations to form functionalized carbazoles. mdpi.com The choice of Lewis acid and the presence of additives like water can influence the reaction pathway, sometimes leading to the formation of furan (B31954) derivatives instead of the desired ring-opened product. mdpi.com

Rearrangement Reactions and Skeletal Modulations

The rigid framework of the hexahydrofuro[2,3-b]furan (B8680694) system can undergo rearrangement reactions to afford structurally diverse molecules. While specific examples for this compound are not extensively documented in the provided search results, general principles of rearrangement reactions in organic chemistry, such as the Baeyer-Villiger oxidation, Dakin oxidation, and various named rearrangements like the Schmidt or Beckmann rearrangements, could potentially be applied to derivatives of this scaffold to achieve skeletal modulations. wiley-vch.de For example, a Baeyer-Villiger oxidation of a tetrahydrofuranyl-2-aldehyde derivative, a related structure, is a key step in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. acs.org

Functional Group Interconversions within the Hexahydrofuro[2,3-b]furan Scaffold

The hexahydrofuro[2,3-b]furan scaffold allows for a variety of functional group interconversions, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Oxidation and Reduction Pathways

The functional groups on the hexahydrofuro[2,3-b]furan ring system can be modified through oxidation and reduction reactions. For instance, the related compound (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol can be synthesized via the reduction of a corresponding ketone. researchgate.net This reduction is often highly stereoselective. researchgate.net Conversely, the hydroxyl group can be oxidized to a ketone. researchgate.net

Reduction of the lactone in this compound and its derivatives can lead to the formation of diols or lactols. For example, reduction of a lactone acetal intermediate with a reducing agent can yield a diol. acs.org Lithium aluminum hydride has been used to reduce a tertiary amide and ester functionalities in a precursor to (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, leading to a transient aminal-triol which then cyclizes. blogspot.com Sodium borohydride (B1222165) has also been employed for the reduction of a related 3-oxyhexahydrofuro[2,3-b]furan. blogspot.com

Nucleophilic Substitution Reactions (e.g., azide (B81097) displacement, amination)

The hexahydrofuro[2,3-b]furan scaffold can be functionalized through nucleophilic substitution reactions. The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions and can be used to displace leaving groups, such as tosylates, on the furan ring system to introduce an azide group. wikipedia.orgmasterorganicchemistry.com This azide can then be reduced to a primary amine, providing a route to aminated derivatives. wikipedia.orgmasterorganicchemistry.com

Direct amination of diol precursors on the related hexahydrofuro[3,2-b]furan scaffold has been achieved through catalytic amination or nucleophilic substitution. Palladium-catalyzed amination using Buchwald-Hartwig ligands has been employed to couple ammonia (B1221849) with brominated derivatives. Biocatalytic methods using aldo-keto reductases have also been developed for the direct amination of diol precursors with high enantiomeric excess.

The following table summarizes some nucleophilic substitution reactions on related furan systems:

Starting MaterialReagentProductReference
Isosorbide derivatives (diol)Sodium azide (NaN₃)Azide derivatives
Brominated hexahydrofuro[3,2-b]furanAmmonia, Pd-catalyst, Buchwald-Hartwig ligandAmine derivative
Diol precursorGlutamine, Aldo-keto reductaseAmine derivative
Alkyl halideSodium azide (NaN₃)Alkyl azide masterorganicchemistry.com

Derivatization of Hydroxyl and Other Functional Groups (e.g., carbamoylation, sulfonylation)

The hydroxyl group on derivatives of this compound, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a key handle for further functionalization. Carbamoylation is a common transformation, often used to link the furan moiety to other molecules. This can be achieved by reacting the alcohol with an activated carbonate, such as disuccinimidyl carbonate (DSC), to form a reactive intermediate which can then react with an amine. google.com Another method involves the use of p-nitrophenylchloroformate. google.com

Sulfonylation of hydroxyl groups is another important derivatization. For example, the hydroxyl group can be reacted with a sulfonyl chloride to form a sulfonate ester. This transformation is seen in the structure of various complex molecules containing the hexahydrofuro[2,3-b]furan moiety. nih.gov

The table below provides examples of derivatization reactions:

Functional GroupReagentResulting Functional GroupReference
HydroxylDisuccinimidyl carbonate (DSC)Carbamate google.com
Hydroxylp-NitrophenylchloroformateCarbamate google.com
HydroxylSulfonyl chlorideSulfonate ester nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like hexahydrofuro[2,3-b]furan-2-one (B2603159). A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the molecule's relative stereochemistry.

One-dimensional NMR provides fundamental information about the chemical environment and number of unique protons and carbons in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton in the this compound scaffold. The chemical shifts are indicative of the electronic environment, with protons adjacent to oxygen atoms appearing further downfield. Coupling constants (J-values) derived from the splitting patterns provide crucial information about the dihedral angles between adjacent protons, which helps in assigning the relative stereochemistry of the fused ring system.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows a single peak for each magnetically non-equivalent carbon atom. The chemical shift of each carbon provides insight into its hybridization and bonding environment. For this compound, sp³-hybridized carbons typically resonate in the 0-90 ppm range, while the carbonyl carbon (C=O) of the lactone is distinctly found at the low-field end of the spectrum, generally between 160 and 220 ppm. libretexts.org

A representative dataset for a closely related (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan core structure is presented below. blogspot.com

Representative ¹H and ¹³C NMR Data

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-168.4
35.25 (dt)79.6
3a3.17–3.10 (m)45.0
42.17–2.12 (m), 2.04–1.93 (m)25.9
54.11 (dd), 3.97–3.91 (m)69.9
6a5.75 (d)109.1

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connectivity between them, allowing for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show cross-peaks between adjacent protons in the bicyclic ring system, establishing the proton-proton network and confirming the sequence of CH and CH₂ groups. libretexts.orgoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edusdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing an unambiguous assignment of which proton is attached to which carbon. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two, three, or sometimes four bonds apart. columbia.edu For the this compound structure, HMBC would reveal correlations from protons to the quaternary carbonyl carbon of the lactone and across the ether linkages, confirming the fused ring structure. columbia.edusdsu.edu

The this compound molecule is chiral. Determining the absolute configuration of a specific enantiomer often requires derivatization with a chiral agent. Mosher ester analysis is a widely used NMR-based method for deducing the absolute configuration of chiral secondary alcohols, which are common precursors to lactones like this compound. nih.govumn.edu

The method involves separately esterifying the chiral alcohol precursor with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. umn.edu This creates a pair of diastereomers. Because diastereomers have different physical and spectroscopic properties, their ¹H NMR spectra will differ. umn.edustackexchange.com By systematically comparing the chemical shifts of protons near the newly formed ester linkage in the two diastereomeric products (calculating Δδ = δS - δR), the absolute configuration of the original alcohol stereocenter can be reliably assigned. nih.govstackexchange.com This analysis is fundamental in asymmetric synthesis to confirm the stereochemical outcome of a reaction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₆H₈O₃), HRMS would be used to confirm that the experimentally measured mass matches the calculated exact mass, thereby verifying its molecular formula. For instance, a related compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, has a calculated mass for its [M+H]⁺ ion of 159.0657 and an experimentally found value of 159.0659, demonstrating the accuracy of the technique. amazonaws.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar organic molecules. nih.gov It allows for the transfer of ions from solution into the gas phase for mass spectrometric analysis with minimal fragmentation. When analyzing this compound, ESI would typically generate protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govuni.lu These intact molecular ions are then subjected to mass analysis to determine the molecular weight.

Predicted ESI-MS Adducts for this compound (C₆H₈O₃)

AdductCalculated m/z
[M+H]⁺129.05463
[M+Na]⁺151.03657
[M+NH₄]⁺146.08117
[M+K]⁺167.01051
[M-H]⁻127.04007

Data sourced from PubChemLite (CID 10964515). uni.lu

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatography is indispensable in the synthesis and purification of the hexahydrofuro[2,3-b]furan (B8680694) scaffold, enabling the separation of the desired product from starting materials, byproducts, and stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring reaction progress and assessing the purity of compounds within the furo[2,3-b]furan family. For instance, in synthetic pathways leading to related structures, HPLC is employed to determine the purity of key intermediates. An example is the analysis of (3aS,6aR)-dihydrofuro[3,4-b]furan-2,4,6(3H)-trione, an intermediate in the synthesis of the corresponding furanol, where HPLC analysis showed a purity of 87.1 A%. nih.gov

Given that the hexahydrofuro[2,3-b]furan skeleton contains multiple chiral centers, its derivatives are critical chiral building blocks in the synthesis of complex molecules like the HIV protease inhibitor Darunavir. google.comnih.gov Consequently, Chiral HPLC is of paramount importance. This specialized variant of HPLC uses a chiral stationary phase to separate enantiomers and diastereomers, allowing for the precise determination of optical purity (enantiomeric excess), which is a critical quality attribute for pharmaceutical applications.

Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of volatile derivatives of the hexahydrofuro[2,3-b]furan core. It is particularly effective for purity assessment and the separation of diastereomers.

In the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the direct precursor to the lactone, GC-MS is used to confirm the product's purity and diastereomeric ratio. Analysis showed a purity of 96.8 A% and successfully separated the desired (3R,3aS,6aR) diastereomer from its (3S,3aS,6aR) counterpart, demonstrating the technique's high resolving power. allfordrugs.com The mass spectrometry detector provides further structural confirmation, with the precursor alcohol exhibiting a characteristic fragment at m/z 100, corresponding to the loss of a formaldehyde (B43269) (H₂CO) moiety. allfordrugs.com

Table 1: GC-MS Data for the Separation of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol Diastereomers

Compound/Diastereomer Retention Time (min) Diastereomeric Ratio (%)
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol 3.20 98.2
(3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol 3.09 1.8

Data sourced from analysis of the precursor alcohol. allfordrugs.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the five-membered lactone ring (a γ-lactone). This peak is typically expected to appear in the range of 1770-1730 cm⁻¹. Additionally, characteristic C-O stretching absorptions from the ether linkages and the lactone ester group would be visible in the fingerprint region (approximately 1300-1000 cm⁻¹). For the closely related precursor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, IR spectroscopy has been reported, showing peaks at 2951 cm⁻¹ (O-H stretch) and 1211 cm⁻¹ (C-O stretch), confirming the presence of its respective functional groups. allfordrugs.com

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for this specific compound. This compound is a saturated bicyclic lactone and lacks any conjugated π-systems or strong chromophores. Therefore, it is not expected to exhibit significant absorbance in the 200–800 nm UV-Vis region.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov The technique involves irradiating a single crystal of a purified compound with an X-ray beam. The resulting diffraction pattern is analyzed to calculate an electron density map, from which the exact atomic coordinates, bond lengths, bond angles, and stereochemistry can be elucidated. nih.gov

While a crystal structure for the parent this compound is not prominently cited, the technique has been successfully applied to determine the structure of substituted derivatives of the furo-furan lactone family. For example, the structure of a novel furo-furan lactone isolated from Heliotropium eichwaldi was unambiguously determined using X-ray diffraction. researchgate.net This analysis provided conclusive proof of its constitution and relative stereochemistry, demonstrating the power of this method for characterizing complex furanofuranoid scaffolds. researchgate.net Such studies are vital for confirming the stereochemical integrity of these bicyclic systems.

Table 2: Representative Crystallographic Data for a Furo-Furan Lactone Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Molecules per Unit Cell (Z) 4

Data from a substituted furo-furan lactone isolated from Heliotropium eichwaldi. researchgate.net

Theoretical and Computational Investigations of Hexahydrofuro 2,3 B Furan 2 One Chemistry

Computational Studies on Reaction Mechanisms and Selectivity

The synthesis of the hexahydrofuro[2,3-b]furan (B8680694) core often involves complex reaction cascades where multiple stereocenters are formed. researchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method for elucidating the mechanisms of these reactions and understanding the origins of their selectivity. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways and predict the outcomes of new synthetic strategies. rsc.org

A cornerstone of computational reaction analysis is the identification and characterization of stationary points—reactants, products, intermediates, and, most importantly, transition states (TS)—on the potential energy surface. e3s-conferences.org For reactions forming the Hexahydrofuro[2,3-b]furan-2-one (B2603159) scaffold, such as organocatalytic cascade reactions or cycloadditions, transition state modeling is crucial for understanding how the molecule is assembled. researchgate.netnih.gov

Researchers use computational methods to locate the precise geometry of a transition state and calculate its energy. This process involves sophisticated algorithms that search for a first-order saddle point on the energy landscape. Once a transition state is located, its structure can reveal key bonding interactions that stabilize it and influence the reaction's course. e3s-conferences.org

Table 1: Illustrative Energy Profile Data for a Hypothetical Cyclization Step

This interactive table shows a simplified, hypothetical energy profile for a key cyclization step in the formation of a hexahydrofuro[2,3-b]furan ring system. The energies are calculated relative to the starting materials.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Separated starting materials
Intermediate 1-5.2A transient species formed before the main cyclization
Transition State 1+15.8The energy barrier for the primary ring-closing event
Intermediate 2-12.1The cyclic intermediate formed after the first cyclization
Transition State 2+8.5A lower energy barrier for a subsequent rearrangement
Product-25.0The final, stable fused-ring product

Note: Data is hypothetical and for illustrative purposes.

The control of stereochemistry is paramount in the synthesis of complex molecules like this compound, which has multiple chiral centers. Computational methods are exceptionally useful for predicting and explaining the diastereoselectivity and enantioselectivity of asymmetric reactions. nih.gov

The origin of stereoselectivity lies in the relative energies of the diastereomeric transition states. The reaction will preferentially proceed through the transition state with the lower activation energy. By modeling all possible transition states leading to different stereoisomers, computational chemists can calculate their relative energies and predict the major product. The predicted product ratios can then be compared with experimental results to validate the computational model.

For example, in an organocatalyzed reaction, the catalyst and substrate can approach each other in several ways, leading to different transition state structures. DFT calculations can determine which of these approaches is energetically favored, thus explaining why one enantiomer or diastereomer is formed in excess. These calculations can account for subtle steric and electronic interactions that govern the stereochemical outcome. acs.org

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

The three-dimensional shape, or conformation, of the this compound molecule is critical to its physical properties and biological activity. The fused bicyclic system is not planar and can exist in several conformations. Molecular mechanics (MM) and quantum chemical (QC) calculations are the primary tools for exploring the conformational landscape of such molecules. nih.gov

Molecular mechanics methods are computationally less expensive and are often used for an initial broad search of the conformational space. nih.gov These methods treat molecules as a collection of atoms held together by springs, allowing for rapid calculation of the energies of thousands of potential conformations.

For more accurate energy rankings and detailed geometric information, quantum chemical calculations, typically using DFT, are employed on the most promising low-energy conformations identified by MM. nih.govfrontiersin.org These calculations provide a more rigorous description of the electronic structure and can more accurately model the subtle energetic differences between conformers. The results of these calculations can be used to predict the most stable conformation in different environments (e.g., in vacuum or in a solvent) and can be correlated with experimental data from techniques like NMR spectroscopy. chemrxiv.org

Table 2: Relative Energies of Predicted Conformers of a Fused Furan-Lactone System

This interactive table shows hypothetical relative energies for different conformations of a hexahydrofuro[2,3-b]furan system, as might be calculated using DFT.

ConformerDihedral Angle (°Cα-Cβ)Relative Energy (kcal/mol) (in vacuum)Relative Energy (kcal/mol) (in water)Population (%) (in water)
A (Twist-Boat)350.000.0065.1
B (Envelope)151.250.8523.5
C (Twist-Chair)-552.101.958.8
D (Boat-Chair)603.503.202.6

Note: Data is hypothetical and for illustrative purposes.

Structure–Reactivity Relationship Studies via Computational Methods

Computational methods can also be used to establish relationships between the structure of a molecule and its reactivity. By calculating various electronic properties, researchers can predict how and where a molecule like this compound is likely to react. This is particularly relevant in understanding its role as a synthon or its potential interactions in a biological system. ijstr.org

Key properties that are often calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates regions of the molecule that are likely to act as a nucleophile, while the LUMO indicates regions susceptible to electrophilic attack. mdpi.com

Molecular Electrostatic Potential (MESP): An MESP map visualizes the charge distribution on the surface of a molecule. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).

Calculated Atomic Charges: These provide a quantitative measure of the electron distribution at each atom, helping to identify reactive sites.

These computational descriptors can be correlated with experimental reactivity data to build predictive models, often referred to as Quantitative Structure-Reactivity Relationships (QSRR). Such models are invaluable for designing new molecules with desired reactivity profiles. For derivatives of this compound that are part of biologically active compounds, like HIV protease inhibitors, these studies can help in understanding the interactions with their biological targets. rsc.orgnih.gov

Applications of Hexahydrofuro 2,3 B Furan 2 One and Its Derivatives in Advanced Organic Synthesis

Versatility as Precursors for Complex Synthetic Targets

The hexahydrofuro[2,3-b]furan (B8680694) framework is a key structural motif in a number of biologically active compounds, most notably in the realm of medicinal chemistry. Derivatives such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol are crucial precursors in the synthesis of several HIV protease inhibitors, including the FDA-approved drug Darunavir. google.comresearchgate.netresearchgate.netsumitomo-chem.co.jpallfordrugs.comnih.govacs.orgnih.govgoogle.com The specific stereochemistry of this bicyclic alcohol is essential for its potent antiviral activity. google.comnih.gov

The synthesis of these complex drug molecules often involves the strategic use of hexahydrofuro[2,3-b]furan-3-ol as a chiral building block. researchgate.netresearchgate.netsumitomo-chem.co.jpacs.org Its rigid conformation helps to properly orient the pharmacologically important groups, leading to high-affinity binding to the target enzyme. google.comsumitomo-chem.co.jp Various synthetic routes have been developed to produce this key intermediate in high yield and stereochemical purity, highlighting its importance in the pharmaceutical industry. researchgate.netresearchgate.netsumitomo-chem.co.jpnih.govacs.org

Furthermore, the hexahydrofuro[2,3-b]furan skeleton is found in natural products, such as the mycotoxin asteltoxin (B162491). oup.com The synthesis of the nonchromophore moiety of asteltoxin has been achieved using a derivative of hexahydrofuro[2,3-b]furan, demonstrating its utility in the total synthesis of complex natural products. oup.com

Incorporation into Polymeric Materials and Advanced Engineering Composites

The unique bicyclic structure of lactones like hexahydrofuro[2,3-b]furan-2-one (B2603159) offers potential for creating novel polymers with enhanced properties. While research on this specific lactone is emerging, studies on analogous bicyclic lactones provide valuable insights into their impact on polymer characteristics.

The incorporation of rigid bicyclic lactone monomers into polymers can significantly increase their thermal stability. For instance, polymers derived from bicyclic lactones often exhibit higher glass transition temperatures (Tg) compared to their linear counterparts. acs.orgresearchgate.net This is attributed to the restricted chain mobility imposed by the rigid fused-ring structure. The copolymerization of these lactones with other monomers, such as methacrylates, allows for the tailoring of thermal properties to achieve desired performance characteristics. acs.orgresearchgate.net

The inherent rigidity of the bicyclic framework also contributes to enhanced mechanical properties in the resulting polymers. This can lead to materials with increased stiffness and strength, making them suitable for applications in advanced engineering composites. The ability to create polymers with high thermal and mechanical stability from bio-based resources is a significant area of research. acs.orgmdpi.com

Table 1: Thermal Properties of Polymers Derived from Bicyclic Lactones and Related Monomers
PolymerGlass Transition Temperature (Tg) (°C)
PMeMBL224
PMBL190
PMMA119
PMA10
Data sourced from studies on analogous bicyclic lactones. acs.org

Exploration in Agrochemical Research as Chemical Intermediates

The hexahydrofuro[3,4-b]furan scaffold, a constitutional isomer of the [2,3-b] system, has been identified as a promising structural feature in the development of novel herbicides. nih.gov These compounds have shown potent activity as acyl-acyl carrier protein (ACP) thioesterase inhibitors. nih.gov The successful use of this related bicyclic system suggests that this compound and its derivatives could also serve as valuable chemical intermediates in the synthesis of new agrochemicals. The rigid framework can provide a well-defined three-dimensional structure for interaction with biological targets in weed species.

Scaffold Derivatization for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukelsevierpure.com The hexahydrofuro[2,3-b]furan scaffold is an attractive starting point for DOS due to its rigid, three-dimensional structure and multiple functionalization points. nih.govresearchgate.net

By systematically modifying the core scaffold at various positions, a wide range of analogs with diverse spatial arrangements of functional groups can be generated. This approach allows for the exploration of a larger chemical space and increases the probability of discovering compounds with novel biological activities. The ability to create libraries of compounds based on the hexahydrofuro[2,3-b]furan core holds significant potential for identifying new therapeutic agents and chemical probes. cam.ac.ukelsevierpure.comnih.gov

Future Directions and Emerging Research Avenues for Hexahydrofuro 2,3 B Furan 2 One

Innovation in Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For hexahydrofuro[2,3-b]furan-2-one (B2603159), a key area of future research will be the development of more sustainable and environmentally benign synthetic routes. Current methodologies often rely on multi-step processes that may involve hazardous reagents. google.com Future innovations will likely focus on the following areas:

Biomass-Derived Feedstocks: A significant push will be towards the utilization of renewable biomass as a starting material. Platform chemicals derived from lignocellulosic biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are prime candidates for conversion to the hexahydrofuro[2,3-b]furan (B8680694) scaffold. researchgate.netresearchgate.netnih.gov Research will likely focus on developing efficient catalytic systems for the direct conversion of these bio-based molecules.

Enzymatic and Biocatalytic Routes: The use of enzymes and whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymatic resolutions have already been employed in the synthesis of related compounds, demonstrating the potential for this approach. nih.gov Future work will likely explore the discovery and engineering of novel enzymes for the asymmetric synthesis of this compound, leading to high enantiopurity under mild reaction conditions. nih.gov

Green Solvents and Reaction Conditions: A shift away from volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents such as dimethyl carbonate will be crucial. researchgate.net Furthermore, the development of catalytic systems that operate under milder temperatures and pressures will contribute to more energy-efficient and sustainable processes.

Synthetic ApproachKey AdvantagesPotential Research Focus
Biomass Conversion Utilizes renewable resources, reduces reliance on fossil fuels.Development of selective catalysts for direct conversion of furfural or HMF.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally benign.Discovery and engineering of novel enzymes for asymmetric synthesis.
Green Solvents Reduced environmental impact and improved safety profile.Exploration of water, supercritical fluids, and bio-solvents in synthesis.

Discovery of Novel Reactivity and Unexplored Transformations

While the core structure of hexahydrofuro[2,3-b]furan is known, the specific reactivity of the "-2-one" variant remains a fertile ground for exploration. Future research will undoubtedly uncover new chemical transformations and expand its synthetic utility.

Ring-Opening Polymerization: The lactone functionality in this compound makes it a prime candidate for ring-opening polymerization (ROP). This could lead to the synthesis of novel polyesters with unique properties. Research in this area will focus on controlling the polymerization process to achieve high molecular weight polymers with desired thermal and mechanical properties. The resulting furan-based polyesters could find applications as biodegradable plastics and advanced materials. rsc.orgmagtech.com.cnrsc.orgmdpi.com

Stereoselective Transformations: The chiral nature of this compound presents opportunities for developing highly stereoselective reactions. Future studies will likely explore the use of chiral catalysts to control the stereochemistry of reactions at various positions on the bicyclic ring system. This will be crucial for the synthesis of enantiomerically pure derivatives for applications in pharmaceuticals and materials science.

Derivatization and Functionalization: Exploring the derivatization of the this compound core will open up new avenues for creating a diverse library of compounds. Research will focus on selective functionalization of the ring system to introduce various chemical moieties, leading to molecules with tailored properties for specific applications, including as ligands in catalysis or as building blocks for complex natural products. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. For this compound, these computational tools can accelerate the discovery and optimization of synthetic routes.

Predictive Modeling for Reaction Outcomes: AI algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions. This can help researchers to identify promising synthetic pathways for this compound and its derivatives, saving significant time and resources in the lab. researchgate.net

Catalyst Design and Discovery: Machine learning models can be used to design novel catalysts with enhanced activity and selectivity for the synthesis of this compound. digitellinc.com By analyzing large datasets of catalyst structures and performance, AI can identify key descriptors that correlate with catalytic efficiency, guiding the design of next-generation catalysts. arxiv.org

Automated Synthesis and Optimization: The combination of AI with automated robotic platforms can enable high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound. This approach can accelerate the development of robust and scalable synthetic processes. rsc.org

AI/ML ApplicationImpact on Research
Predictive Reaction Modeling Faster identification of viable synthetic routes.
Catalyst Design Accelerated discovery of more efficient and selective catalysts.
Automated Synthesis Rapid optimization of reaction conditions for scalability.

Expansion of Applications in Novel Chemical Technologies and Materials Science

The unique structural features of this compound suggest its potential for a wide range of applications in emerging technologies and materials science.

Advanced Polymer Materials: As mentioned, ring-opening polymerization of this compound can lead to novel furan-based polyesters. rsc.orgmagtech.com.cn These materials could exhibit desirable properties such as high thermal stability, improved barrier properties, and biodegradability, making them suitable for applications in food packaging, biomedical devices, and specialty plastics. rsc.orgmdpi.com

Chiral Building Blocks in Medicinal Chemistry: The inherent chirality of this compound makes it an attractive scaffold for the synthesis of new pharmaceutical compounds. Its derivatives have already shown promise as components of HIV protease inhibitors. nih.govnih.govacs.org Future research will likely explore the synthesis of a wider range of derivatives and evaluate their biological activity against various therapeutic targets.

Novel Ligands for Asymmetric Catalysis: The rigid, bicyclic structure of this compound can be functionalized to create novel chiral ligands for asymmetric catalysis. These ligands could be employed in a variety of chemical transformations to produce enantiomerically pure products, which are highly valuable in the pharmaceutical and fine chemical industries.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing hexahydrofuro[2,3-b]furan-2-one derivatives, and what purification methods are critical for ensuring yield and purity?

  • Methodological Answer : The compound and its derivatives are synthesized via cycloaddition or catalytic reactions. For example, manganese(III) acetate in glacial acetic acid at 60°C facilitates radical-mediated cyclization of dihydrofuran and diketones, yielding tricyclic structures (e.g., 42–77% yields). Post-synthesis, purification involves silica gel chromatography and solvent recrystallization to isolate stereoisomers . Key intermediates like (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol are synthesized using chiral starting materials to preserve stereochemistry, critical for biological activity .

Q. How is the structural integrity of this compound confirmed in drug intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, in darunavir intermediates, ¹H NMR coupling constants (e.g., J = 3.5–5.0 Hz for fused furan protons) confirm ring puckering, while ¹³C NMR distinguishes carbonyl carbons at ~170 ppm . Polarimetry is used to verify enantiomeric purity, as stereochemical errors can invalidate drug efficacy .

Q. What role does this compound play in HIV protease inhibitor design?

  • Methodological Answer : The fused bicyclic furan acts as a rigid scaffold, forming hydrogen bonds with protease backbone residues (e.g., Asp29/Asp30). Structure-activity relationship (SAR) studies show that substituents at C3 (e.g., hydroxyl or methoxy groups) enhance binding affinity by 10–100-fold compared to linear analogs .

Advanced Research Questions

Q. How can researchers resolve low yields in the synthesis of this compound derivatives?

  • Methodological Answer : Low yields (e.g., 42% for 5b in ) often stem from steric hindrance or side reactions. Strategies include:

  • Catalyst optimization : Rhodium(II) acetate improves regioselectivity in cyclopropane ring formation .
  • Solvent modulation : Using polar aprotic solvents (e.g., DMF) stabilizes transition states in ring-closing steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .

Q. What analytical techniques are used to identify degradation products of hexahydrofurofuran-containing drugs like darunavir?

  • Methodological Answer : Forced degradation studies (acid/base/oxidative stress) coupled with LC-HRMS and 2D NMR (COSY, HMBC) reveal cleavage patterns. For example, hydrolysis of darunavir under acidic conditions produces DP-3 (C₂₇H₂₇N₃O₇S), identified via ¹H-¹⁵N HMBC correlations and m/z 548.19 [M+H]⁺ .

Q. How do stereochemical variations in the hexahydrofuro[2,3-b]furan ring affect protease inhibitor potency?

  • Methodological Answer : Enantiomers with (3R,3aS,6aR) configurations show 50–100x higher inhibition (IC₅₀ = 1.2 nM) than (3S) analogs due to optimal hydrogen bonding with Gly27/Gly47. Computational docking (e.g., Schrödinger Suite) validates these interactions, while free-energy perturbation (FEP) calculations predict resistance mutations .

Contradictions and Resolutions

  • Stereochemical Discrepancies : reports racemic mixtures, while uses enantiopure intermediates. Resolution: Chiral HPLC or enzymatic methods ensure stereochemical fidelity .
  • Degradation Pathways : Some studies tentatively identify products via LC-MS alone, risking misassignment. Resolution: Multi-technique validation (NMR, IR, X-ray) is mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.